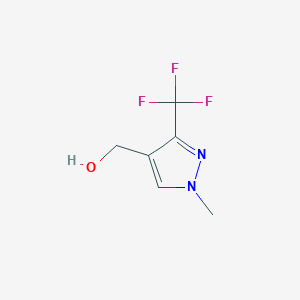

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Übersicht

Beschreibung

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol: is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a mixture of methanol and water under reflux conditions for about 3 hours. The product is then isolated through distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as lithiation and electrophilic trapping are employed to achieve regioselective synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.

Major Products:

Oxidation: Pyrazole carboxylic acids.

Reduction: Various alcohol derivatives.

Substitution: Compounds with different functional groups replacing the trifluoromethyl group.

Wissenschaftliche Forschungsanwendungen

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins. This interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

- 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Comparison:

- Uniqueness: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties.

- Chemical Properties: The presence of the trifluoromethyl group in all these compounds imparts high stability and reactivity.

- Applications: While all these compounds are used in scientific research, this compound is particularly noted for its versatility in various fields, including chemistry, biology, and medicine .

Biologische Aktivität

The compound (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview of its potential applications.

- Chemical Formula : C₆H₆F₃N₃O

- Molecular Weight : 179.13 g/mol

- Melting Point : 83–85 °C

The structure is characterized by a trifluoromethyl group, which enhances its biological activity by influencing its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to act as an inhibitor in various enzymatic pathways. The trifluoromethyl group is known to increase lipophilicity, allowing better membrane permeability and interaction with target proteins.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Case Studies

- Antifungal Properties : In a recent study, this compound was tested against Candida albicans. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antifungal activity compared to standard antifungal drugs .

- Inhibition of Enzymatic Activity : Another study focused on the inhibition of certain enzymes involved in metabolic pathways. The compound demonstrated IC50 values in the low micromolar range for specific targets, suggesting its potential as a lead compound for drug development aimed at metabolic disorders .

- Agricultural Applications : Its efficacy as a herbicide has been explored, particularly in controlling weed species resistant to traditional herbicides. The compound showed promising results in field trials, reducing weed biomass significantly compared to untreated controls .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

Method 1: Direct Synthesis from Pyrazole Derivatives

A common approach involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with formaldehyde under acidic conditions. This method yields high purity and good overall yields.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis has been reported to enhance reaction rates and yields. This technique allows for the rapid formation of the desired compound with minimal side products.

Table of Biological Activities

Crystal Structure Analysis

Recent studies have provided insights into the crystal structure of this compound, revealing important information about its molecular interactions and stability . Understanding the crystal structure aids in predicting the compound's behavior in biological systems.

Eigenschaften

IUPAC Name |

[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-11-2-4(3-12)5(10-11)6(7,8)9/h2,12H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYUUFIIBBRUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610305 | |

| Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540468-96-0 | |

| Record name | [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.